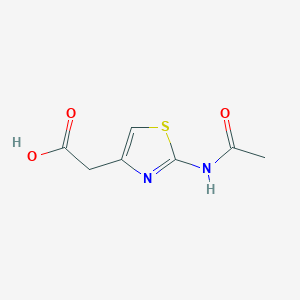

(2-Acetylamino-thiazol-4-yl)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-4(10)8-7-9-5(3-13-7)2-6(11)12/h3H,2H2,1H3,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOJFJKNUZUGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360649 | |

| Record name | (2-Acetylamino-thiazol-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202408-30-8 | |

| Record name | (2-Acetylamino-thiazol-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Acetylamino Thiazol 4 Yl Acetic Acid

Reactivity Profile of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms. Its reactivity is analogous in some ways to other aromatic systems, but with distinct characteristics imparted by the heteroatoms. The electron-donating acetylamino group at the C2 position plays a crucial role in directing the ring's reactivity.

The thiazole ring itself is generally electron-deficient compared to benzene (B151609), which can make electrophilic aromatic substitution challenging. However, the presence of the 2-acetylamino group, an electron-donating substituent, activates the ring towards electrophilic attack. Theoretical calculations and experimental evidence for related 2-aminothiazole (B372263) systems show that the pi-electron density is highest at the C5 position. wikipedia.orgpharmaguideline.com This makes C5 the primary site for electrophilic substitution.

The mechanism involves the attack of an electrophile (E+) on the electron-rich C5 carbon, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the thiazole ring, including the sulfur atom. Subsequent loss of a proton from the C5 position restores the aromaticity of the ring, yielding the 5-substituted product.

| Reaction Type | Reagent/Conditions | Expected Major Product | Reference |

| Nitration | HNO₃/H₂SO₄ | 2-Acetamido-5-nitrothiazole-4-acetic acid | ias.ac.in |

| Halogenation | Br₂ in acetic acid | 2-Acetamido-5-bromothiazole-4-acetic acid | pharmaguideline.com |

| Sulfonation | Fuming H₂SO₄ | 2-Acetamido-thiazole-4-acetic acid-5-sulfonic acid | pharmaguideline.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Generally difficult on thiazole nucleus | researchgate.net |

Table 1: Predicted Outcomes of Electrophilic Substitution Reactions.

It is important to note that harsh acidic conditions, such as those used in nitration and sulfonation, can lead to protonation of the ring nitrogen, which deactivates the ring and can complicate the reaction. ias.ac.in

Quaternization of the ring nitrogen by alkylation can significantly enhance the electrophilicity of the ring carbons, especially C2, making them more vulnerable to attack by nucleophiles. pharmaguideline.com Ring transformation reactions for thiazoles, such as Diels-Alder type cycloadditions, typically require high temperatures and specific reaction partners like alkynes, and are not common for this class of substituted thiazoles. wikipedia.org

Reactions of the Acetic Acid Functional Group

The acetic acid side chain (-CH₂COOH) is a primary site of reactivity, allowing for the synthesis of a wide range of derivatives. These reactions are fundamental to its use as a building block in medicinal chemistry, most notably in the synthesis of semi-synthetic antibiotics.

The carboxylic acid group of (2-Acetylamino-thiazol-4-yl)-acetic acid can be readily converted to its corresponding esters through various standard methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and water is typically removed to drive the reaction towards the ester product.

For example, the reaction with ethanol (B145695) yields this compound ethyl ester, a known derivative. sigmaaldrich.com Other esterification methods, such as reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt, can also be employed.

| Alcohol | Catalyst | Product Name | Reference |

| Ethanol | H₂SO₄ | This compound ethyl ester | sigmaaldrich.comnih.gov |

| Methanol (B129727) | HCl | This compound methyl ester | General Reaction |

| Benzyl (B1604629) alcohol | H₂SO₄ | This compound benzyl ester | General Reaction |

Table 2: Representative Esterification Reactions.

The formation of an amide bond by reacting the carboxylic acid group with an amine is one of the most significant reactions of this compound. It serves as a key side chain in the synthesis of several cephalosporin (B10832234) antibiotics, including Cefuroxime. chemicalbook.comgssrr.org

Direct reaction of the carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. Common methods for activation include:

Conversion to an Acyl Chloride: Reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) produces a highly reactive acyl chloride. gssrr.org This intermediate readily reacts with an amine to form the amide bond.

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives like 1-Hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under mild conditions. nih.govorganic-chemistry.org

This reaction is central to the synthesis of Cefuroxime, where this compound is coupled with the 7-amino group of 7-aminocephalosporanic acid (7-ACA) or a related nucleus. google.com

| Amine Partner | Activation Method/Reagent | Application/Product Type | Reference |

| 7-Aminocephalosporanic acid (7-ACA) | Oxalyl Chloride, Acyl Chloride formation | Synthesis of Cephalosporin Antibiotics | gssrr.org |

| Various primary/secondary amines | EDCI/HOBt | General synthesis of amide derivatives | nih.gov |

| Ammonia | Heat (via ammonium (B1175870) salt) | Primary amide formation | libretexts.org |

Table 3: Common Methods for Amide Formation.

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). The closely related compound, (2-aminothiazol-4-yl)-acetic acid, is known to be relatively unstable and readily undergoes decarboxylation to yield 2-amino-4-methylthiazole. google.com This suggests that this compound may also be susceptible to decarboxylation, although the acetyl group may influence its stability.

The mechanism for such a reaction would likely proceed through the formation of a carbanion intermediate at the methylene (B1212753) carbon upon loss of CO₂. The stability of this intermediate is key to the feasibility of the reaction. The adjacent thiazole ring can provide some resonance stabilization for the carbanion. The reaction is typically promoted by heat and can occur under either acidic or basic conditions. While specific studies on the decarboxylation of this compound are not widely reported, the known instability of its precursor suggests this as a potential degradation pathway. google.com

Reactivity of the Acetylamino Substituent

The acetylamino group at the C2 position of the thiazole ring is a critical functional group that influences the electronic properties and reactivity of the entire molecule. Its amide nature allows for a range of chemical transformations, primarily centered on the cleavage of the N-acetyl bond or modifications involving the amide nitrogen.

N-Deacetylation Reactions

N-deacetylation is the hydrolysis of the amide bond to remove the acetyl group, yielding the corresponding 2-aminothiazole derivative. This reaction is fundamental for the synthesis of various pharmaceutical intermediates, as the free amino group is a versatile handle for further functionalization. The deacetylation of this compound typically requires forceful conditions due to the resonance stability of the amide bond. The reaction can be catalyzed by either strong acids or strong bases.

Acid-Catalyzed Deacetylation: Under acidic conditions, the mechanism involves the initial protonation of the amide carbonyl oxygen, which renders the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of the resulting 2-amino-thiazole derivative complete the reaction. Common reagents include concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with heating. For instance, studies on related aromatic amides show that refluxing in a mixture of methanol and 37% HCl can achieve deacetylation. nih.gov

Base-Catalyzed Deacetylation: In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. The reaction is typically performed in an aqueous or alcoholic solution at elevated temperatures. The efficiency of base-catalyzed deacetylation is highly dependent on both the temperature and the concentration of the base. Research on the deacetylation of chitin, a related N-acetylated polymer, demonstrates that increasing temperature and alkali concentration significantly enhances the rate of acetyl group removal. researchgate.netresearchgate.net

However, harsh deacetylation conditions can sometimes lead to decomposition or side reactions, particularly involving the acetic acid side chain or the thiazole ring itself. For example, mild hydrolysis of the related 2-acetamido-4-chlorothiazole has been reported to result in decomposition and reversion to 2-aminothiazol-4(5H)-one. researchgate.net

| Condition Type | Reagents | Typical Temperature | Observations from Related Compounds |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl in Methanol | Reflux (65-100 °C) | Effective for cleaving aromatic amides; reaction times can range from 1.5 to 30 hours depending on the substrate. nih.gov |

| Alcoholytic Deacetylation | Trifluoroacetic acid in Methanol (1:1) | ~47 °C | Used for N-acetyl-blocked polypeptides, yielding deprotected amines for analysis. nih.gov |

| Alkaline Hydrolysis | Aqueous NaOH (e.g., 70% w/v) | ~110 °C | Higher temperature and NaOH concentration increase the deacetylation rate significantly. researchgate.net |

| Mild Alkaline Hydrolysis | NaOH in non-aqueous solvent | Room Temperature to Reflux | Can be effective for substrates sensitive to harsh aqueous conditions. nih.gov |

Modifications at the Amide Nitrogen

Beyond complete removal of the acetyl group, the acetylamino substituent can be modified. These modifications typically involve replacing the acetyl group with other acyl functionalities to modulate the compound's biological or chemical properties. Direct N-alkylation of the acetylated nitrogen is difficult due to the reduced nucleophilicity of the amide nitrogen. Therefore, a common strategy involves deacetylation to the free amine followed by re-acylation.

Acylation of the corresponding 2-aminothiazole can be achieved with a variety of acylating agents, such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. umpr.ac.id For instance, the 2-aminothiazole core can be acylated with O-acetylsalicyloyl chloride. purkh.com This two-step sequence (deacetylation followed by acylation) allows for the introduction of a wide array of substituents.

Challenges can arise during the acylation of 2-aminothiazoles, especially those with halo-substituents, which may yield mixtures of mono- and bis-acylated products. researchgate.net A more controlled approach involves protecting the amine (e.g., as a Boc derivative), followed by acylation and a final deprotection step to yield the desired N-acylated product cleanly. purkh.com Modifications can also include reaction with isothiocyanates to form thiourea (B124793) derivatives. nih.gov

| Modification Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Acylation | Acid Chloride | O-acetylsalicyloyl chloride | N-(thiazol-2-yl)salicylamide derivative |

| Acylation | Acid Anhydride (B1165640) | Acetic Anhydride | N-(thiazol-2-yl)acetamide |

| Thiourea Formation | Isothiocyanate | Phenyl isothiocyanate | N-phenyl-N'-(thiazol-2-yl)thiourea |

| Alkylation (of free amine) | Alkyl Halide | 3-phenylpropyl bromide | N-(3-phenylpropyl)thiazol-2-amine |

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves studying the formation of the core thiazole ring and the kinetics of subsequent modifications.

Transition State Analysis in Thiazole Ring Formation

The most common method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. nih.govmdpi.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. For the parent compound, this would involve the reaction of a γ-haloacetoacetic acid derivative with N-acetylthiourea.

The generally accepted mechanism proceeds in two main stages:

S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the α-halocarbonyl compound via an Sₙ2 reaction. This forms an S-alkylated intermediate (an imino thioether).

Cyclization and Dehydration: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular cyclization. This forms a five-membered heterocyclic intermediate (a hydroxythiazoline). Subsequent acid- or base-catalyzed dehydration (elimination of a water molecule) leads to the formation of the aromatic thiazole ring. nih.gov

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. readthedocs.io The analysis of these states, often performed using computational chemistry methods like Density Functional Theory (DFT), is essential for understanding reaction barriers and selectivity. readthedocs.iolibretexts.org

Kinetics of Derivatization Reactions

The derivatization of this compound often involves the carboxylic acid moiety, for example, through esterification. The kinetics of such reactions are critical for industrial-scale synthesis and process optimization. The esterification of a carboxylic acid with an alcohol is a reversible reaction, typically catalyzed by a strong acid.

The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. Kinetic studies on the esterification of acetic acid with alcohols show that increasing the reaction temperature generally increases the rate constant, in line with the Arrhenius equation. However, since esterification is often an exothermic process, higher temperatures can negatively impact the equilibrium conversion. researchgate.net

Kinetic models are used to describe the reaction behavior. For heterogeneously catalyzed reactions, such as those using an ion-exchange resin, Langmuir–Hinshelwood–Hougen–Watson (LHHW) or Eley–Rideal (ER) models are often applied to account for the adsorption of reactants onto the catalyst surface. nih.gov For homogeneous catalysis, a simpler pseudo-homogeneous (PH) model may be sufficient. nih.gov These models help in designing reactors and predicting the time required to achieve a desired product yield.

| Temperature (°C) | Molar Ratio (Ethanol:Acid) | Rate Constant (k) | Maximum Conversion (%) |

|---|---|---|---|

| 50 | 10:1 | 0.065 | 77 |

| 60 | 10:1 | 0.105 | 80 |

| 50 | 30:1 | 0.211 | 55 |

| 60 | 30:1 | 0.374 | 59.5 |

Note: Rate constant units and values are specific to the model used in the cited study and are presented for illustrative purposes.

Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions has a profound impact on the outcome of the Hantzsch thiazole synthesis. The solvent can influence the solubility of reactants, stabilize intermediates or transition states, and affect the reaction rate and product yield.

A variety of solvents have been explored for thiazole synthesis, including alcohols (ethanol, butanol), polar aprotic solvents (DMF, THF), and water. researchgate.netresearchgate.net In some cases, solvent-free ("neat") conditions, often assisted by grinding or microwave irradiation, have proven to be highly effective, leading to shorter reaction times and higher yields. mdpi.comnih.gov These "green chemistry" approaches also reduce environmental impact.

In addition to the solvent, other conditions are crucial:

Catalyst: While the classic Hantzsch synthesis often proceeds without an explicit catalyst, acidic or basic catalysts can accelerate the cyclization and dehydration steps. Modern approaches utilize solid catalysts like silica-supported tungstosilicic acid, which are reusable and environmentally benign. mdpi.com

Energy Source: Conventional heating (reflux) is common, but alternative energy sources like ultrasound and microwave irradiation can significantly enhance reaction rates. mdpi.com Ultrasonic irradiation, for example, can promote reactions through acoustic cavitation, leading to faster and more efficient synthesis under milder conditions.

| Solvent | Conditions | Catalyst | Typical Reaction Time | Typical Yield |

|---|---|---|---|---|

| Ethanol | Reflux | None | 3-10 hours | Moderate to Good |

| 1-Butanol | Reflux | Silica supported acid | 1.5 hours | ~85% |

| Water | Reflux | Silica supported acid | 2.5 hours | ~75% |

| Toluene | Reflux | None | Variable | Good |

| Solvent-Free | Grinding (Room Temp) | None | 3-5 minutes | Excellent (~95%) |

| Water | Ultrasound (35 °C) | Lipase | 30 minutes | Excellent (~94%) |

| Ethanol | Microwave Irradiation | None | 5-15 minutes | Good to Excellent |

Derivatization and Structural Modification Strategies Involving 2 Acetylamino Thiazol 4 Yl Acetic Acid

Synthesis of Ester Derivatives of (2-Acetylamino-thiazol-4-yl)-acetic Acid

The carboxylic acid group of this compound is a prime site for modification, with esterification being a common strategy to enhance properties such as lipophilicity and membrane permeability. The synthesis of ester derivatives, like ethyl (2-acetylamino-thiazol-4-yl)-acetate, can be achieved through standard esterification methods. One common approach involves the reaction of the parent carboxylic acid with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst.

These ester derivatives can function as prodrugs, which, after administration, are hydrolyzed by esterases in the body to release the active carboxylic acid form. This approach can improve the pharmacokinetic profile of the parent compound. A study synthesized a series of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters by reacting potassium salts of N, N-disubstituted dithiocarbamic acids with [2-(2-chloroalkanoyl)amino-thiazol-4-yl]acetic acid ethyl esters. nih.gov

Table 1: Examples of Ester Derivatives and Synthesis Methods

| Derivative Name | Reactants | Synthesis Method | Reference |

|---|---|---|---|

| Ethyl (2-acetylamino-thiazol-4-yl)-acetate | This compound, Ethanol | Acid-catalyzed esterification |

Formation of Amides and Peptidomimetics from the Carboxylic Acid

The carboxylic acid functionality of this compound can be readily converted into amides through coupling reactions with various amines. These reactions typically employ activating agents to facilitate the formation of the amide bond. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.it The general procedure involves dissolving the carboxylic acid in a suitable solvent like dimethylformamide (DMF), adding a base, the activating agents, and finally the desired amine. fishersci.it

This amidation strategy is crucial for the development of peptidomimetics, where the thiazole (B1198619) scaffold can be incorporated into peptide sequences to mimic or modulate biological interactions. rsc.org The thiazole ring can serve as a rigid constraint in the peptide backbone, influencing its conformation and binding affinity to biological targets. rsc.org

Table 2: Common Reagents for Amide Formation

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Activating Agents | EDC, DCC, HATU, HBTU | Activate the carboxylic acid for nucleophilic attack by the amine |

| Additives | HOBt, HOAt | Suppress side reactions and racemization |

N-Substitution and N-Acylation of the Acetylamino Group

The acetylamino group at the 2-position of the thiazole ring offers another site for structural modification. While N-substitution of the amide nitrogen is less common, N-acylation of the parent 2-aminothiazole (B372263) scaffold is a widely used strategy. This involves reacting the 2-aminothiazole precursor with various acylating agents like acid chlorides or anhydrides to introduce different acyl groups. mdpi.com For instance, reacting 2-aminothiazole derivatives with chloroacetyl chloride can yield chloroacetamide intermediates, which can be further functionalized. mdpi.com

The nature of the acyl group can significantly impact the molecule's properties. For example, introducing bulky or electron-withdrawing groups can alter the electronic distribution within the thiazole ring and influence its reactivity and biological interactions.

Modifications at the Thiazole C-5 Position

The C-5 position of the thiazole ring is another key site for introducing structural diversity. The reactivity at this position allows for a range of chemical transformations.

Halogenation of the thiazole ring, particularly at the C-5 position, provides a versatile handle for further functionalization through cross-coupling reactions. While direct halogenation of this compound is not extensively documented, related 2-aminothiazole systems undergo such reactions. For instance, 2-amino-4-substituted thiazoles can be halogenated at the C-5 position. nih.gov

The resulting halo-thiazole derivatives can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at the C-5 position, thereby expanding the chemical space of the scaffold.

Beyond halogenation and cross-coupling, other functional groups can be introduced at the C-5 position. For example, electrophilic substitution reactions can be employed to introduce nitro or acyl groups. The specific reaction conditions and the nature of the substituents already present on the thiazole ring will influence the regioselectivity of these reactions. The introduction of these diverse functional groups can lead to the discovery of new compounds with enhanced biological activities.

Incorporation into Macrocyclic and Polyheterocyclic Architectures

The bifunctional nature of this compound, with its carboxylic acid and reactive sites on the thiazole ring, makes it a suitable building block for the synthesis of more complex molecular architectures. This includes its incorporation into macrocyclic and polyheterocyclic systems.

Macrocyclization can be achieved by linking the carboxylic acid moiety with another functional group, either on the same molecule or on a different molecule in an intermolecular fashion. Recent advancements have demonstrated the biocompatible synthesis of macrocyclic thiazoline (B8809763) peptides from N-terminal cysteine and C-terminal nitrile precursors. researchgate.net The resulting thiazoline can be oxidized to the more stable thiazole. researchgate.net Such macrocyclic structures can exhibit unique conformational properties and biological activities due to their constrained topologies.

Furthermore, the thiazole ring of this compound can be fused with other heterocyclic rings to create polyheterocyclic systems. These complex structures are often found in natural products and pharmacologically active compounds, and their synthesis is an active area of research.

Design and Synthesis of Thiazole-Containing Hybrid Systems

The design and synthesis of hybrid molecules incorporating the this compound scaffold is a key strategy in medicinal chemistry to develop compounds with improved therapeutic profiles. This approach involves chemically linking the thiazole derivative with other pharmacologically active fragments to create a single molecule with potentially synergistic or additive effects.

Fusion with Other Heterocycles

A primary strategy for creating complex hybrid systems is the fusion of the thiazole ring of this compound with other heterocyclic rings. This is often achieved through cyclocondensation reactions, where the existing functional groups on the thiazole derivative react with a suitable partner to form a new, fused ring system.

One notable example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. While direct synthesis from this compound is not extensively documented, analogous reactions provide a clear blueprint. For instance, the condensation of pyrimidine-2-thiones with chloroacetic acid is a known method for constructing the thiazolo[3,2-a]pyrimidine core. In a hypothetical adaptation, the amino group of a deacetylated derivative of this compound could react with a β-keto ester to form a pyrimidinone ring, which could then undergo intramolecular cyclization to yield a fused thiazolopyrimidine.

Another approach involves multicomponent reactions (MCRs), which have been successfully employed for the synthesis of various thiazolo[3,2-a]pyrimidines. These reactions bring together three or more reactants in a single step to create complex molecules, offering an efficient pathway to fused heterocyclic systems.

The following table outlines representative examples of fused heterocyclic systems derived from thiazole precursors, illustrating the potential synthetic pathways applicable to this compound.

| Fused Heterocycle System | General Synthetic Strategy | Key Reactants | Potential Application |

| Thiazolo[3,2-a]pyrimidines | Condensation and Cyclization | 2-Aminothiazole derivative, β-dicarbonyl compound | Antimicrobial, Anti-inflammatory |

| Thiazolo[3,2-a]benzimidazoles | Cyclocondensation | 2-Chlorobenzimidazole, Thiazole derivative with a nucleophilic group | Antitumor |

| Pyrazolo[3,4-d]-thiazolo[3,2-a]pyrimidines | Multicomponent Reaction | Pyrimidine-2-thione, Aldehyde, Malononitrile, Hydrazine | Antitumor |

Conjugation with Aromatic and Aliphatic Moieties

Conjugation of this compound with various aromatic and aliphatic moieties is primarily achieved through modifications of its carboxylic acid group. The most common reaction is the formation of amide or ester linkages. These conjugations can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and ability to cross biological membranes.

Amide Bond Formation with Aromatic and Heterocyclic Amines:

The carboxylic acid functionality of this compound can be activated using standard coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBt), to facilitate amide bond formation with a wide range of aromatic and heterocyclic amines. This strategy allows for the introduction of diverse functionalities. For example, coupling with sulfonamide-containing anilines can introduce moieties known for their antibacterial properties.

Esterification with Aliphatic Alcohols:

Esterification of the carboxylic acid group with various aliphatic alcohols can be accomplished using methods such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. These ester derivatives can act as prodrugs, which may be hydrolyzed in vivo to release the active carboxylic acid.

The table below summarizes examples of conjugation strategies involving the carboxylic acid group of thiazole-acetic acid derivatives.

| Conjugate Type | Linkage Type | Reagents and Conditions | Purpose of Conjugation |

| Aromatic Amide | Amide | Aromatic amine, EDCI/HOBt, DMF | Introduce new pharmacophores, alter electronic properties |

| Aliphatic Amide | Amide | Aliphatic amine, DCC, THF | Modify solubility and lipophilicity |

| Aliphatic Ester | Ester | Aliphatic alcohol, H2SO4 (cat.), Heat | Create prodrugs, enhance membrane permeability |

| Amino Acid Conjugate | Amide | Amino acid ester, Coupling agents | Improve biocompatibility, target specific transporters |

Detailed research findings have demonstrated the viability of these approaches with structurally similar compounds. For instance, the synthesis of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides involves the coupling of a thiazolidine (B150603) carboxylic acid with various amines, showcasing a relevant synthetic methodology. While specific examples starting directly from this compound are not abundant in readily available literature, these established synthetic protocols provide a solid foundation for the rational design and synthesis of novel hybrid molecules based on this versatile thiazole scaffold.

Advanced Spectroscopic Characterization of 2 Acetylamino Thiazol 4 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H NMR Spectral Analysis and Proton Chemical Shifts

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of (2-Acetylamino-thiazol-4-yl)-acetic acid contains several distinct proton environments: the methyl protons of the acetyl group, the methylene (B1212753) protons of the acetic acid side chain, the methine proton on the thiazole (B1198619) ring, the amide proton, and the carboxylic acid proton.

The expected proton chemical shifts (δ) in a typical deuterated solvent like DMSO-d₆ are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -CH ₃ (Acetyl) | ~2.1 | Singlet (s) | 3H |

| -CH ₂- (Methylene) | ~3.6 | Singlet (s) | 2H |

| Thiazole C5-H | ~7.0 - 7.5 | Singlet (s) | 1H |

| -NH - (Amide) | ~12.2 | Broad Singlet (br s) | 1H |

| -COOH (Acid) | ~12.5 | Broad Singlet (br s) | 1H |

Note: These are estimated values. The amide and carboxylic acid protons are exchangeable and their signals can be broad or may not be observed depending on the solvent and concentration.

¹³C NMR Chemical Shift Assignments and Structural Elucidation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment. The structure of this compound features seven unique carbon atoms.

Based on data from similar thiazole-containing structures and standard chemical shift ranges, the approximate ¹³C NMR chemical shifts can be assigned. asianpubs.org The carbons of the thiazole ring typically appear between 100 and 170 ppm. The carbonyl carbons of the amide and carboxylic acid groups are the most deshielded, appearing significantly downfield.

The following table presents the expected chemical shift assignments for the carbon atoms.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -C H₃ (Acetyl) | ~23 |

| -C H₂- (Methylene) | ~34 |

| Thiazole C 5 | ~115 |

| Thiazole C 4 | ~148 |

| Thiazole C 2 | ~158 |

| -C =O (Amide) | ~169 |

| -C =O (Acid) | ~172 |

Note: These are estimated values based on analogous compounds and predictive models.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework of a molecule by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple due to the lack of extensive proton-proton coupling networks. It would primarily confirm the absence of coupling for the singlet signals of the methyl, methylene, and thiazole-H protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would be crucial for definitive assignments, showing cross-peaks connecting:

The methyl protons (~2.1 ppm) to the methyl carbon (~23 ppm).

The methylene protons (~3.6 ppm) to the methylene carbon (~34 ppm).

The thiazole C5-H proton (~7.2 ppm) to the thiazole C5 carbon (~115 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for assembling the molecular fragments by showing correlations between protons and carbons over two to three bonds. For this molecule, key HMBC correlations would include:

From the methyl protons to the amide carbonyl carbon .

From the amide NH proton to the thiazole C2 carbon and the amide carbonyl carbon .

From the methylene protons to the thiazole C4 and C5 carbons and the acid carbonyl carbon .

From the thiazole C5-H proton to the thiazole C4 and C2 carbons .

Solid-State NMR Applications

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information on molecular structure, conformation, and packing that is inaccessible by solution NMR. For a crystalline compound like this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can significantly impact physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material. While ssNMR is a valuable tool, specific studies applying this technique to this compound are not widely reported in the literature, representing an area for potential future investigation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This high accuracy allows for the unambiguous determination of a molecule's elemental formula. lcms.cz For this compound (C₇H₈N₂O₃S), HRMS is the definitive method for confirming its chemical formula.

The theoretically calculated monoisotopic mass is compared to the experimentally measured mass. The close agreement between these values confirms the elemental composition.

| Ion Formula | Ion Type | Calculated m/z |

| C₇H₈N₂O₃S | [M] | 200.02556 |

| C₇H₉N₂O₃S⁺ | [M+H]⁺ | 201.03339 |

| C₇H₈N₂NaO₃S⁺ | [M+Na]⁺ | 223.01533 |

| C₇H₇N₂O₃S⁻ | [M-H]⁻ | 199.01771 |

An experimental HRMS measurement yielding a value extremely close to these calculated masses would provide unequivocal evidence for the identity of this compound. nih.gov

Fragmentation Patterns and Structural Information from Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound (molecular weight: 200.22 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 201.03. nih.gov The fragmentation of this precursor ion provides valuable structural information.

The collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound is expected to follow several predictable pathways based on the functional groups present: the carboxylic acid, the acetylamino group, and the thiazole ring. Common fragmentation patterns for molecules with similar functionalities include the loss of small neutral molecules and cleavage at bonds adjacent to heteroatoms or carbonyl groups. libretexts.org

Key fragmentation pathways for protonated this compound include:

Loss of Water: A common initial fragmentation for carboxylic acids is the neutral loss of H₂O (18 Da) from the carboxylic acid group, leading to the formation of an acylium ion.

Loss of the Carboxylic Acid Moiety: Cleavage of the bond between the methylene group and the carboxylic acid can result in the loss of the COOH group (45 Da). Alternatively, decarboxylation can occur through the loss of CO₂ (44 Da). libretexts.orgresearchgate.net

Cleavage of the Acetyl Group: The amide linkage can be cleaved, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the acetylamino group. This results in the formation of a protonated 2-amino-thiazole derivative.

Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage. Studies on other thiazole derivatives show that the ring can fragment through various pathways, often involving the breaking of the C-S and C-N bonds. nih.gov For the related compound 2-aminothiazole-4-acetic acid, a major fragment ion is observed at m/z 113, corresponding to the cleavage of the acetic acid side chain. nih.gov

A plausible fragmentation cascade for this compound is detailed in the table below, postulating the major product ions that would be observed in an MS/MS spectrum.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |

|---|---|---|---|

| 201.03 | 183.02 | 18 (H₂O) | Acylium ion from carboxylic acid |

| 201.03 | 159.02 | 42 (CH₂CO) | Protonated (2-amino-thiazol-4-yl)-acetic acid |

| 201.03 | 141.01 | 60 (CH₃COOH) | Protonated 2-acetylamino-4-methylenethiazole ion |

| 159.02 | 113.01 | 46 (HCOOH) | Fragment from cleavage of the acetic acid side chain |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups. The presence of both a carboxylic acid and an amide group results in two distinct carbonyl (C=O) stretching vibrations. The thiazole ring contributes with characteristic C=N and C-S stretching frequencies. nih.gov

The expected vibrational frequencies for the key functional groups are summarized in the table below. These frequencies are based on data from similar compounds and general spectroscopic principles. ulpgc.esnih.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong |

| Amide (N-H) | Stretching | 3100-3300 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 | Strong |

| Amide (C=O) - Amide I | Stretching | 1650-1680 | Strong |

| Amide (N-H) - Amide II | Bending | 1510-1550 | Medium |

| Thiazole Ring (C=N) | Stretching | 1580-1620 | Medium-Strong |

| Thiazole Ring (C-S) | Stretching | 600-800 | Weak-Medium |

Hydrogen bonding significantly influences the position and shape of IR absorption bands, particularly for O-H and N-H stretching vibrations. In the solid state, this compound is expected to form strong intermolecular hydrogen bonds. ulpgc.es

The carboxylic acid group can form dimers, where the O-H group of one molecule bonds with the C=O group of another. This strong interaction results in a very broad and intense O-H stretching band that typically appears in the 2500-3300 cm⁻¹ region, often obscuring the C-H stretching bands. youtube.com

Furthermore, the N-H group of the amide and the nitrogen atom in the thiazole ring can act as hydrogen bond donors and acceptors, respectively. ulpgc.es This leads to a shift of the N-H stretching vibration to a lower frequency (broadening the peak) compared to a free N-H group. Similarly, the C=O stretching bands of both the carboxylic acid and the amide may shift to lower wavenumbers due to their participation as hydrogen bond acceptors. The extent of these shifts provides information about the strength and nature of the intermolecular interactions within the crystal lattice or in concentrated solutions. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The primary chromophore in this compound is the 2-acetylamino-thiazole system. The thiazole ring is an aromatic heterocycle containing π electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms. researchgate.net The electronic spectrum is therefore characterized by π → π* and n → π* transitions. uobabylon.edu.iq

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the thiazole ring, including the exocyclic C=N bond character of the acetylamino group, gives rise to these transitions, usually in the shorter wavelength UV region (200-300 nm). researchgate.net

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron from a nitrogen or sulfur atom to a π* antibonding orbital. These absorptions occur at longer wavelengths compared to the π → π* transitions.

| Transition Type | Orbital Change | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | 230 - 280 | High |

| n → π | HOMO (n) → LUMO (π) | > 280 | Low |

The polarity of the solvent can significantly influence the wavelength of maximum absorption (λmax) by differentially stabilizing the ground and excited states of the chromophore. This phenomenon is known as solvatochromism. ekb.egresearchgate.net

π → π Transitions:* For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a shift of the absorption maximum to a longer wavelength, known as a bathochromic or red shift. uobabylon.edu.iq

n → π Transitions:* In the case of n → π* transitions, the ground state is often stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons. This stabilization is greater than that of the less polar excited state. Consequently, increasing solvent polarity increases the energy gap for the transition, causing a shift to a shorter wavelength, known as a hypsochromic or blue shift. uobabylon.edu.iq

By studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, ethanol (B145695), water), it is possible to identify the nature of the electronic transitions and gain insight into the change in dipole moment upon excitation. researchgate.net

X-ray Crystallography

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

The gold standard for molecular structure determination is single-crystal X-ray diffraction. This technique would provide a detailed picture of the this compound molecule, confirming the connectivity of the atoms and providing precise measurements of its geometric parameters.

A hypothetical crystallographic analysis would yield a data table similar to the one below, detailing the unit cell parameters and other refinement statistics. These parameters define the fundamental repeating unit of the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.325 |

| R-factor (%) | < 5 |

Note: This table is a hypothetical representation and is not based on experimental data for the specified compound.

From such data, key bond lengths and angles within the molecule could be definitively determined, confirming the planarity of the thiazole ring and the geometry around the acetylamino and acetic acid functional groups.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant force in directing the crystal packing.

The molecule possesses several hydrogen bond donors (the N-H of the amide and the O-H of the carboxylic acid) and acceptors (the C=O of the amide and carboxylic acid, and the nitrogen atom of the thiazole ring). These functional groups are likely to form a robust network of intermolecular hydrogen bonds, leading to a highly organized and stable crystal structure.

Specifically, one could anticipate the formation of a common carboxylic acid dimer motif, where two molecules are linked by strong O-H···O hydrogen bonds. Additionally, the amide N-H group could form hydrogen bonds with the thiazole nitrogen or the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Geometry |

| Hydrogen Bond | Carboxylic O-H | Carboxylic C=O | Dimer formation |

| Hydrogen Bond | Amide N-H | Thiazole N | Chain formation |

| Hydrogen Bond | Amide N-H | Amide C=O | Sheet formation |

| π-π Stacking | Thiazole ring | Thiazole ring | Offset stacking |

Beyond hydrogen bonding, weaker interactions such as C-H···O contacts and potential π-π stacking between the thiazole rings of adjacent molecules could further stabilize the crystal lattice.

Conformational Analysis in the Solid State

The solid-state conformation of a molecule, or the specific spatial arrangement of its atoms, is "frozen" within the crystal lattice and can be precisely determined by X-ray crystallography. For this compound, key conformational features would include the torsion angles that define the orientation of the acetylamino and acetic acid side chains relative to the thiazole ring.

The planarity of the thiazole ring is a key feature, and the substituents at the 2- and 4-positions will adopt specific conformations to minimize steric hindrance and maximize stabilizing interactions. For instance, the acetyl group may be oriented in a way that allows for intramolecular hydrogen bonding or favorable intermolecular contacts.

Computational Chemistry and Theoretical Studies of 2 Acetylamino Thiazol 4 Yl Acetic Acid

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. mdpi.com (2-Acetylamino-thiazol-4-yl)-acetic acid can potentially exhibit several forms of tautomerism.

Amide-Imidol Tautomerism : The 2-acetylamino group (-NH-C=O) can exist in equilibrium with its imidol tautomer (-N=C-OH). The amide form is generally predominant for simple amides.

Keto-Enol Tautomerism : The acetic acid moiety contains a carbonyl group, which can potentially tautomerize to an enol form. However, for simple carboxylic acids, the keto form is overwhelmingly more stable. libretexts.orgyoutube.com For related heterocyclic compounds, the presence of intramolecular hydrogen bonding or conjugation can sometimes stabilize the enol form. mdpi.com

The relative stability of these tautomers can be evaluated using quantum mechanical calculations, which determine the Gibbs free energy of each isomer.

The flexibility of this compound is determined by the energy required to rotate around its single bonds. A potential energy surface (PES) is a mathematical map that shows the energy of a molecule as a function of its geometry. researchgate.netresearchgate.net By calculating the PES for rotation around specific bonds, such as the C-C bond connecting the acetic acid side chain to the thiazole (B1198619) ring, chemists can identify the most stable conformers (energy minima) and the transition states between them (saddle points).

For example, studies on acetic acid have shown that the trans conformer (where the C-C, C=O, and O-H bonds are in a plane) is more stable than the cis conformer, with a significant energy barrier separating them. researchgate.net A similar analysis for this compound would reveal the preferred orientation of the acetic acid and acetylamino groups relative to the thiazole ring.

Table 3: Hypothetical Rotational Energy Barriers for Key Bonds (Illustrative)

| Rotational Bond | Dihedral Angle | Relative Energy (kJ/mol) | Conformation |

|---|---|---|---|

| Thiazole-CH₂COOH | 0° | 12.0 | Eclipsed (Transition State) |

| Thiazole-CH₂COOH | 90° | 0.0 | Staggered (Energy Minimum) |

| Thiazole-NHCOCH₃ | 0° | 15.0 | Planar (Transition State) |

Note: This table illustrates how rotational barriers define the energetic landscape and conformational preferences of the molecule.

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com

For this compound, an MD simulation could be performed by placing the molecule in a simulated box of solvent, typically water, to mimic physiological conditions. Such a simulation could reveal:

Solvation Structure : How water molecules arrange around the solute, forming hydrogen bonds with the carboxyl and amide groups.

Conformational Flexibility : How the molecule flexes and changes its shape over time, exploring different conformations around the energy minima identified by PES calculations.

Intermolecular Interactions : If other molecules are present, MD can simulate how they interact with this compound.

MD simulations provide a bridge between the static, quantum mechanical picture and the dynamic reality of molecular behavior in a complex environment. mdpi.com

Prediction of Spectroscopic Parameters

While general methods for spectroscopic prediction exist, specific computational predictions for this compound have not been published.

There are no dedicated studies presenting computationally predicted NMR chemical shifts for this compound. This type of analysis, often using DFT, is crucial for interpreting experimental spectra.

Calculations of the vibrational frequencies for the IR and Raman spectra of this compound have not been reported in the literature. These calculations help in the assignment of experimental vibrational bands to specific molecular motions.

Reaction Pathway Elucidation and Mechanistic Insights via Computation

The elucidation of reaction pathways involving this compound through computational means is an unexplored area.

No computational studies characterizing the transition states for reactions involving this compound are currently available. This research is vital for understanding reaction kinetics and mechanisms.

Reaction Energetics and Rate Constant Predictions

Detailed computational studies focusing specifically on the reaction energetics and rate constant predictions for this compound are not extensively available in the reviewed scientific literature. However, the reactivity of this molecule can be inferred from computational analyses of its core functional groups and related thiazole derivatives.

The molecule possesses several reactive sites: the acetylamino group, the thiazole ring, and the carboxylic acid moiety. Computational methods, particularly Density Functional Theory (DFT), are standard tools for investigating the energetics of reactions involving such groups. These studies typically calculate the activation energy (Ea) and the enthalpy of reaction (ΔH) to predict the feasibility and kinetics of a chemical transformation.

For thiazole derivatives, computational studies often explore reactions such as electrophilic and nucleophilic substitutions. The thiazole ring itself is aromatic and can participate in various interactions. The acetylamino group can influence the electron density of the ring, thereby affecting its reactivity. The carboxylic acid group can undergo esterification or amidation reactions. Theoretical calculations for analogous compounds involve optimizing the geometries of reactants, transition states, and products to map the potential energy surface of a reaction. From this, rate constants can be predicted using transition state theory.

General reactions applicable to this compound include:

Oxidation: The thiazole ring and side chain can be subject to oxidation.

Reduction: The carboxylic acid can be reduced.

Substitution: The acetylamino group could potentially be substituted under certain conditions.

While specific energetic data and predicted rate constants for this compound are pending dedicated computational investigation, the established methodologies provide a robust framework for any such future analysis.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in computational chemistry for predicting the biological activity and physicochemical properties of compounds based on their molecular structure. Although specific QSAR/QSPR models exclusively developed for this compound are not prominent in the literature, extensive theoretical research has been conducted on various series of thiazole derivatives, providing a strong basis for understanding its potential activities.

These studies mathematically correlate molecular descriptors (numerical representations of molecular properties) with experimental activities or properties. The goal is to develop predictive models that can guide the design of new, more potent molecules.

Methodologies and Key Findings in Thiazole Derivatives Research:

2D-QSAR: This approach utilizes 2D structural descriptors, which are derived from the chemical graph of the molecule.

Descriptors: Commonly used descriptors in studies of thiazole derivatives include topological indices, constitutional descriptors, and molecular connectivity indices. researchgate.net For instance, a 2D-QSAR study on aryl thiazole derivatives for antimicrobial activity identified the T_C_C_4 descriptor (related to the count of carbon atoms separated by four bonds) as a major contributing factor for activity against Gram-positive bacteria. researchgate.net

Statistical Models: Multiple Linear Regression (MLR) is a frequently used statistical method to build the QSAR equation. imist.ma In one study on thiazole derivatives as PIN1 inhibitors, an MLR model was developed using descriptors for molar refractivity (MR), hydrophobicity (LogP), and electronic properties (ELUMO), achieving satisfactory predictive power. imist.maresearchgate.net

3D-QSAR: This method considers the three-dimensional structure of the molecules and their interaction fields.

Techniques: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR techniques. These methods require the alignment of the molecular structures in 3D space. nih.govindexcopernicus.com

Interaction Fields: CoMFA calculates steric and electrostatic fields, while CoMSIA provides additional fields for hydrophobicity, hydrogen bond donors, and acceptors. Studies on thiazole derivatives have shown that electrostatic effects often play a dominant role in determining binding affinities. researchgate.nettandfonline.com For instance, a 3D-QSAR study on thiazoles as 5-HT3 receptor antagonists yielded robust models where the contour maps indicated that bulky, electropositive substituents at certain positions would enhance activity. nih.gov

Model Validation: The predictive power of QSAR models is rigorously assessed using internal validation (e.g., cross-validation, q²) and external validation on a separate test set of compounds (predictive r², pred_r²). researchgate.netimist.maindexcopernicus.com

The tables below summarize the findings from representative QSAR studies on thiazole derivatives, showcasing the statistical quality and key descriptors of the developed models.

Table 1: Summary of 2D-QSAR Models for Thiazole Derivatives

| Biological Activity | Model Type | Key Descriptors | r² | q² | pred_r² | Reference |

|---|---|---|---|---|---|---|

| G+ Inhibition | MLR | T_C_C_4 | 0.9521 | 0.8619 | 0.4868 | researchgate.net |

| Antimicrobial | MLR | Molecular Connectivity (2χv), Kier's Shape (κα3) | - | - | - | researchgate.net |

| PIN1 Inhibition | MLR | MR, LogP, ELUMO, J | 0.76 | 0.63 | 0.78 | imist.maresearchgate.net |

Table 2: Summary of 3D-QSAR Models for Thiazole Derivatives

| Biological Activity | Model Type | Key Fields | q² | pred_r² | Reference |

|---|---|---|---|---|---|

| G+ Inhibition | kNN-MFA | Electrostatic, Steric | 0.8283 | 0.4868 | researchgate.netindexcopernicus.com |

| 5-HT3 Antagonism | CoMFA | Steric, Electrostatic | 0.785 | 0.582 | nih.gov |

| 5-HT3 Antagonism | CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | 0.744 | 0.804 | nih.gov |

These theoretical studies collectively indicate that the biological activity of thiazole derivatives is strongly influenced by a combination of their electronic, steric, and hydrophobic properties. The acetylamino and acetic acid groups on the target compound, this compound, would contribute significantly to these descriptors, particularly to electrostatic potential, hydrogen bonding capacity, and hydrophilicity, making it a candidate for further theoretical QSAR/QSPR analysis.

Applications and Role As a Synthetic Intermediate in Academic Research

Precursor for the Synthesis of Diverse Thiazole-Containing Scaffolds

(2-Acetylamino-thiazol-4-yl)-acetic acid is a foundational element for the synthesis of a wide array of more complex thiazole-containing scaffolds. The thiazole (B1198619) ring itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. By starting with this pre-formed, functionalized thiazole, researchers can efficiently access derivatives with potential therapeutic applications.

The synthesis of such scaffolds often involves modifications at both the acetylamino and the acetic acid functionalities. For instance, the carboxylic acid can be converted to an ester, which can then undergo further reactions. A notable example is the synthesis of ethyl esters of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid. In these syntheses, the core this compound structure is modified by first converting the acetic acid to its ethyl ester, followed by manipulation of the acetylamino group to introduce various thiocarbamoyl-sulfanyl-acyl moieties. This highlights the role of the parent compound as a template upon which greater molecular complexity can be built.

Moreover, the unacetylated precursor, 2-aminothiazole-4-acetic acid, is a known intermediate in the synthesis of cephalosporin (B10832234) antibiotics. umpr.ac.id The acetylated form, this compound, offers a more stable alternative for certain synthetic strategies where protection of the amino group is desired during initial reaction steps. umpr.ac.id

Building Block for the Development of New Organic Molecules

The application of this compound as a building block is central to the construction of novel organic molecules. Its bifunctional nature allows it to participate in a variety of coupling reactions, enabling the assembly of larger, more intricate molecular architectures. The acetic acid moiety provides a convenient attachment point for linking the thiazole core to other molecular fragments through amide or ester linkages.

Research in the field of medicinal chemistry often utilizes such building blocks to create libraries of compounds for biological screening. For example, the synthesis of novel thiazole derivatives with potential antimicrobial or anticancer activity can be envisioned starting from this compound. The general synthetic approach would involve the reaction of the carboxylic acid with a diverse set of amines or alcohols, while the acetylamino group could be deprotected and subsequently reacted with various electrophiles to introduce further diversity.

Contribution to the Advancement of Synthetic Methodologies

While direct examples of this compound being used to develop entirely new synthetic methodologies are not extensively documented, its synthesis and derivatization contribute to the broader field of heterocyclic chemistry. The preparation of this compound itself often utilizes established methods like the Hantzsch thiazole synthesis, which involves the condensation of a thiourea (B124793) with an α-haloketone. Variations and optimizations of such classical reactions using substrates like those leading to this compound help in refining and expanding the scope of these important synthetic tools.

Furthermore, the exploration of the reactivity of its functional groups under various conditions can lead to new insights into the chemical behavior of substituted thiazoles. This knowledge is crucial for designing more efficient and selective synthetic routes to complex target molecules.

Use in the Preparation of Chemical Probes and Tools for Research

The structure of this compound makes it a suitable candidate for the development of chemical probes and research tools. The carboxylic acid group can be functionalized with reporter groups such as fluorophores, biotin, or photoaffinity labels. Such labeled molecules are invaluable in chemical biology for studying the interactions of small molecules with biological targets like proteins and enzymes.

For instance, a fluorescently labeled derivative of this compound could be synthesized by coupling a fluorescent dye to the carboxylic acid terminus. This probe could then be used in cellular imaging studies to visualize its uptake, distribution, and potential binding sites within a cell. While specific examples of such probes derived directly from this compound are not prevalent in the literature, the synthetic handles present in the molecule make it a prime candidate for such applications. The development of such tools would be a logical extension of the research into the biological activities of thiazole-containing compounds.

Future Research Directions and Unexplored Avenues

Development of More Atom-Economical and Stereoselective Synthetic Routes

While the Hantzsch thiazole (B1198619) synthesis remains a cornerstone for creating the thiazole ring, future efforts will likely focus on developing more sustainable and efficient synthetic protocols. nih.gov The principles of green chemistry, such as maximizing atom economy and minimizing waste, are becoming increasingly critical in chemical synthesis. nih.gov Research in this area could explore one-pot reactions, the use of recyclable catalysts, and processes that operate under milder, more environmentally friendly conditions, such as using ultrasonic irradiation. nih.govmdpi.com

A significant challenge and opportunity lie in the development of stereoselective synthetic routes. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Future synthetic methods could employ chiral auxiliaries, asymmetric catalysis, or biocatalysis to control the stereochemistry of substituents introduced to the (2-Acetylamino-thiazol-4-yl)-acetic acid core. This would provide access to enantiomerically pure compounds, which is crucial for developing more specific and effective pharmaceutical agents.

Table 1: Comparison of Conventional vs. Future Synthetic Approaches

| Feature | Conventional Synthesis (e.g., Hantzsch) | Future Green Synthesis |

|---|---|---|

| Principle | Cyclization of α-haloketones with thioamides/thiourea (B124793). nih.govacs.org | Focus on atom economy, reduced waste, and energy efficiency. nih.govrsc.org |

| Reagents | Often involves hazardous reagents and solvents. nih.gov | Use of renewable starting materials, non-toxic catalysts. nih.govmdpi.com |

| Conditions | Can require harsh reaction conditions. | Milder conditions, use of ultrasound or microwave irradiation. nih.gov |

| Stereocontrol | Generally produces racemic mixtures unless chiral precursors are used. | Emphasis on developing asymmetric and stereoselective methods. |

| Efficiency | May involve multiple steps with purification at each stage. | Aims for one-pot synthesis and step-economic processes. rsc.org |

Exploration of Novel Reactivity Patterns and Undiscovered Transformation Pathways

The thiazole ring is an aromatic heterocycle with a rich and complex reactivity profile, susceptible to various chemical transformations. nih.govmdpi.com While reactions like electrophilic substitution, oxidation, and modifications of the side chains are known, there remain numerous unexplored transformation pathways for this compound. mdpi.com

Future research could delve into:

Novel Cycloaddition Reactions: Investigating the thiazole ring as a diene or dienophile in cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems with unique three-dimensional structures and potential biological activities. mdpi.com

Advanced Functionalization: Developing new methods for C-H activation and functionalization at various positions on the thiazole ring would enable the precise and efficient introduction of diverse substituents, expanding the chemical space accessible from this scaffold.

Ring Transformation Reactions: Exploring conditions that could induce ring-opening and subsequent rearrangement or re-closure of the thiazole nucleus could yield entirely new heterocyclic frameworks, moving beyond simple derivatization.

Photochemical Reactions: The response of the thiazole ring to light is an area ripe for exploration, potentially leading to novel photochemical reactions and the synthesis of unique molecular architectures. mdpi.comnih.gov

Design and Synthesis of Advanced Materials Incorporating Thiazole Moieties

The unique electronic properties and ability of the thiazole ring to coordinate with metals make it an attractive building block for advanced materials. researchgate.net The incorporation of this compound or its derivatives into polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) could lead to materials with novel electronic, optical, or catalytic properties.

Potential research avenues include:

Conductive Polymers: Polymerizing thiazole-containing monomers could yield conductive materials for applications in electronics, such as sensors or organic light-emitting diodes (OLEDs).

Catalytic Materials: Integrating thiazole units into porous frameworks like COFs could create materials with tailored catalytic sites. Recent research has shown that imine linkages in COFs can be converted to thiazole linkages, creating more stable and conjugated structures with applications in energy storage, such as lithium-sulfur batteries. acs.orgacs.org

Metal Complexes and Anticancer Agents: The thiazole moiety is a known ligand for various metal ions. researchgate.net Designing novel metal complexes with this compound could lead to new catalysts or therapeutic agents. Copper complexes, in particular, have shown promise as antitumor compounds. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Thiazole Chemical Design and Synthesis

The intersection of artificial intelligence (AI) and chemistry is a rapidly expanding frontier that holds immense promise for the future of thiazole chemistry. nih.gov Machine learning (ML) algorithms can analyze vast datasets of chemical information to predict reaction outcomes, design novel molecules with desired properties, and optimize synthetic pathways. jetir.orgyoutube.com

Future applications in the context of this compound include:

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity of new thiazole derivatives before they are synthesized. youtube.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest potential for therapeutic efficacy. nih.govresearchgate.net

Reaction Prediction and Optimization: AI tools can predict the most effective reagents, catalysts, and reaction conditions for synthesizing specific thiazole derivatives, accelerating the development of new synthetic routes. nih.govjetir.org

De Novo Drug Design: Generative ML models can design entirely new thiazole-based molecules tailored to interact with a specific biological target, opening up new avenues for drug discovery. mdpi.com

Table 2: Applications of AI/ML in Thiazole Chemistry

| Application Area | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. nih.govresearchgate.net | Prioritizes synthesis of promising drug candidates. |

| Reaction Optimization | Predicts optimal conditions for chemical reactions. nih.gov | Reduces trial-and-error in synthesis, improving efficiency. |

| Retrosynthetic Analysis | Identifies potential synthetic pathways for a target molecule. nih.gov | Accelerates the design of synthetic routes. |

| Generative Design | Creates novel molecular structures with desired properties. mdpi.com | Expands the scope of accessible thiazole-based drugs. |

Advanced Theoretical Modeling for Predictive Chemical Research

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at the atomic level. Advanced theoretical modeling, particularly using Density Functional Theory (DFT), can offer deep insights into the structure, reactivity, and properties of this compound and its derivatives. nih.govresearchgate.net

Future research directions using theoretical modeling involve:

Mechanism Elucidation: DFT calculations can be used to map out the detailed reaction mechanisms for both existing and novel transformations of the thiazole ring, helping chemists to understand and control these reactions. uni-duesseldorf.de

Predicting Reactivity: Computational models can predict sites of metabolism, identify the most reactive positions on the molecule for electrophilic or nucleophilic attack, and calculate frontier orbital energies (HOMO-LUMO) to understand its electronic behavior. researchgate.netuni-duesseldorf.de

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR), aiding in the structural confirmation of newly synthesized compounds. researchgate.net

Molecular Docking: Modeling the interaction of thiazole derivatives with biological targets, such as enzymes or receptors, can guide the design of more potent and selective drugs. ekb.egnih.gov This in silico screening can significantly reduce the time and cost associated with the early stages of drug discovery.

By combining these advanced computational approaches with experimental work, researchers can accelerate the discovery and development of new applications for this compound, from novel therapeutics to advanced functional materials.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (2-Acetylamino-thiazol-4-yl)-acetic acid, and what intermediates are critical?

- Methodological Answer : The compound is synthesized via multi-step reactions starting with L- or D-Aspartic acid. Key intermediates include 2-aminothiazole derivatives and methoxyiminoacetamido groups. For example, Chung et al. (1992) achieved total synthesis by coupling 2-aminothiazol-4-yl fragments with azetidinone sulfonate intermediates under controlled pH and temperature conditions . Ethyl esters of thiazole acetic acid derivatives (e.g., ethyl 2-(aryl)-thiazole-4-yl-acetate) are also synthesized via condensation of benzothioamides with bromo-oxo esters in ethanol .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the thiazole ring and acetylated amino groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=O and N-H stretches. X-ray crystallography, though less common, resolves stereochemistry in crystalline derivatives .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the acetyl group. Stability under acidic conditions is poor due to potential cleavage of the thiazole-acetic acid bond, as noted in safety data sheets for structurally similar thiazole derivatives .

Advanced Research Questions

Q. How can contradictory spectral data for thiazole acetic acid derivatives be resolved during characterization?

- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism).

- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.

- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .

Q. What experimental optimizations improve yield in multi-step syntheses of this compound?

- Methodological Answer :

- Catalyst Selection : Rhodium catalysts enhance coupling efficiency in azetidinone formation .

- Purification : Use preparative HPLC with reverse-phase C18 columns to isolate intermediates.

- Reaction Monitoring : In-situ IR or LC-MS tracks reaction progress, minimizing side products .

Q. What mechanistic insights explain the biological activity of thiazole acetic acid derivatives, and how can these be probed?

- Methodological Answer : Thiazole rings interact with microbial enzymes (e.g., fungal cytochrome P450). To investigate:

- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., lanosterol demethylase in antifungal studies) .

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes using fluorescence-based substrates .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?